3-Aminobenzene-1-sulfonyl chloride
Description
Significance of Sulfonyl Chlorides as Synthetic Intermediates in Organic Chemistry
Aryl sulfonyl chlorides serve as pivotal precursors for the synthesis of a wide array of functional groups and complex molecules. orgsyn.org Their utility stems from the highly electrophilic nature of the sulfur atom, making the sulfonyl chloride group an excellent leaving group and susceptible to nucleophilic attack. This reactivity allows for the straightforward formation of stable sulfonamide and sulfonate ester linkages. orgsyn.orgnih.gov
Key applications as synthetic intermediates include:
Synthesis of Sulfonamides: The reaction of a sulfonyl chloride with a primary or secondary amine is a fundamental method for preparing sulfonamides. nih.gov This linkage is a core component in many pharmaceuticals, including the historic sulfa drugs, which were among the first commercially available antibiotics. nih.gov
Synthesis of Sulfonate Esters: Reaction with alcohols yields sulfonate esters, which are themselves useful intermediates in organic synthesis, particularly as leaving groups in substitution and elimination reactions. orgsyn.org
Synthesis of Sulfones and Sulfinic Acids: Aryl sulfonyl chlorides are also precursors to other sulfur-containing compounds like sulfones and sulfinic acids. orgsyn.orgrsc.org
The synthesis of aryl sulfonyl chlorides can be achieved through several routes, including the direct chlorosulfonation of an aromatic ring, the oxidative chlorination of organosulfur compounds, or via a Sandmeyer-type reaction from an aryldiazonium salt. orgsyn.orgnih.govacs.org The choice of method often depends on the desired substitution pattern and the tolerance of other functional groups on the aromatic ring. orgsyn.org
Overview of Aminobenzene Sulfonyl Chlorides within Aromatic Systems
Aminobenzene sulfonyl chlorides are a specific subclass of aryl sulfonyl chlorides characterized by the presence of both an amino group (-NH₂) and a sulfonyl chloride group (-SO₂Cl) on the same benzene (B151609) ring. The relative positions of these two groups (ortho, meta, or para) significantly influence the compound's chemical properties and reactivity.
The amino group is a strong activating group in electrophilic aromatic substitution, but its basicity presents a challenge during synthesis. utdallas.edu For instance, in direct chlorosulfonation using chlorosulfonic acid, the amino group can be protonated, becoming a meta-directing deactivator. utdallas.edu To achieve para-substitution, the amine is often protected, for example, as an acetanilide (B955), before the chlorosulfonation step. utdallas.eduorgsyn.org The sulfonyl chloride group is highly reactive toward nucleophiles, including the amino group of another molecule, which can lead to polymerization or self-reaction if not handled carefully. utdallas.edu
The interplay between the electron-donating amino group and the electron-withdrawing sulfonyl chloride group defines the chemical behavior of these molecules, making them valuable and versatile building blocks in the synthesis of dyes, pharmaceuticals, and other specialty chemicals.
Research Trajectories for 3-Aminobenzene-1-sulfonyl chloride and Related Structures
This compound, the meta-isomer, is a key reagent for introducing the 3-aminobenzenesulfonyl moiety into larger molecules. nih.gov Research involving this compound often leverages its bifunctional nature, where the reactive sulfonyl chloride can be coupled with a nucleophile (like an amine or alcohol) and the amino group can be subsequently modified or used as a point of attachment for other molecular fragments.
A significant research trajectory for this and related sulfonyl chlorides lies in medicinal chemistry and drug discovery. acs.org They serve as building blocks for creating libraries of complex organic compounds for biological screening. For example, sulfonyl chlorides are commonly reacted with heterocyclic amine cores, such as pyrazoles, to synthesize potential inhibitors of biological targets like enzymes involved in disease pathways. acs.org The resulting sulfonamides are investigated for their therapeutic potential in areas such as immune cytopenias. acs.org The specific orientation of the amino group, as in the meta-position of this compound, provides a distinct structural motif that can be crucial for achieving desired biological activity and optimizing molecular interactions within a target's active site.
Properties of this compound
The following table summarizes key physical and chemical properties of the compound.
| Property | Value | Reference |
| Molecular Formula | C₆H₆ClNO₂S | nih.govchemsrc.com |
| Molecular Weight | 191.635 g/mol | chemsrc.com |
| CAS Number | 4431-74-7 | chemsrc.com |
| Density | 1.5±0.1 g/cm³ | chemsrc.com |
| Boiling Point | 347.5±25.0 °C at 760 mmHg | chemsrc.com |
| Flash Point | 164.0±23.2 °C | chemsrc.com |
| Index of Refraction | 1.602 | chemsrc.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-aminobenzenesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClNO2S/c7-11(9,10)6-3-1-2-5(8)4-6/h1-4H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWBYQHMUGQBTCO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70611208 | |
| Record name | 3-Aminobenzene-1-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70611208 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4431-74-7 | |
| Record name | 3-Aminobenzene-1-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70611208 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 3 Aminobenzene 1 Sulfonyl Chloride
Classical Approaches in Sulfonyl Chloride Synthesis
Traditional methods for synthesizing sulfonyl chlorides have long been the foundation of organic chemistry, providing reliable, albeit sometimes harsh, routes to these valuable compounds.
Chlorosulfonylation of Anilines and Derivatives
The direct chlorosulfonylation of aniline (B41778) and its derivatives represents a primary route to aminobenzene sulfonyl chlorides. However, the high reactivity of the amino group presents challenges. Direct reaction of aniline with chlorosulfonic acid can lead to a violent reaction and the formation of para-aminobenzenesulfonic acid. brainly.com To circumvent this, the amino group is often protected, typically through acylation, before the introduction of the sulfonyl chloride functionality. utdallas.edustackexchange.com This protecting group strategy prevents unwanted side reactions and directs the substitution to the desired position. utdallas.edu For instance, acetanilide (B955) is commonly used as a starting material, and after chlorosulfonylation, the acetyl group is removed by hydrolysis to yield the target aminobenzene sulfonyl chloride. utdallas.edu The reaction of substituted anilines with chlorosulfonic acid can yield arylsulfonyl chlorides, with the position of the incoming chlorosulfonyl group dictated by the electronic nature of the existing substituent. orgsyn.org
| Starting Material | Reagent | Key Consideration |
| Aniline | Chlorosulfonic Acid | Protection of the amino group is necessary to prevent side reactions. utdallas.edustackexchange.com |
| Acetanilide | Chlorosulfonic Acid | Serves as a protected form of aniline, allowing for controlled sulfonation. utdallas.edu |
Utilization of Phosphorus Pentachloride and Phosphorus Oxychloride for Sulfonyl Chloride Formation
An alternative classical approach involves the conversion of sulfonic acids or their salts to sulfonyl chlorides using chlorinating agents like phosphorus pentachloride (PCl₅) and phosphorus oxychloride (POCl₃). orgsyn.orgorgsyn.org The reaction of sodium salts of sulfonic acids with PCl₅ or POCl₃ is a well-documented method for preparing sulfonyl chlorides. orgsyn.org For example, sodium benzenesulfonate (B1194179) can be heated with phosphorus pentachloride to produce benzenesulfonyl chloride. orgsyn.org Similarly, phosphorus oxychloride can be used, often requiring elevated temperatures to drive the reaction to completion. orgsyn.orggoogle.com While effective, these methods can require harsh conditions and the use of excess reagents. researchgate.net A combination of PCl₅ and POCl₃ is also utilized in some procedures, where POCl₃ can act as a solvent. google.comindianchemicalsociety.com
| Substrate | Reagent(s) | Typical Conditions |
| Sodium Benzenesulfonate | Phosphorus Pentachloride | Heating at 170-180°C. orgsyn.org |
| Sodium Benzenesulfonate | Phosphorus Oxychloride | Heating at 170-180°C. orgsyn.org |
| Hydroxypyridine-sulfonic acid | PCl₅ / POCl₃ | POCl₃ used as a solvent. google.com |
Advanced and Green Synthetic Strategies
In response to the demand for more environmentally benign and efficient chemical processes, modern synthetic strategies have focused on oxidative chlorination techniques.
Oxidative Chlorination Techniques
Oxidative chlorination offers a more direct and often milder route to sulfonyl chlorides from various sulfur-containing precursors.
N-Chlorosuccinimide (NCS) has emerged as a valuable reagent for the oxidative chlorination of thiols and their derivatives to form sulfonyl chlorides. organic-chemistry.orgorganic-chemistry.org The reaction is typically carried out in the presence of an acid, such as dilute hydrochloric acid, and a suitable solvent like acetonitrile (B52724). organic-chemistry.org This method is praised for its mild conditions and good yields. organic-chemistry.orgorganic-chemistry.org The protocol allows for the in situ generation of the sulfonyl chloride, which can then be used directly in subsequent reactions. ingentaconnect.comnih.govresearchgate.net The use of NCS provides a safer alternative to hazardous reagents like chlorine gas. organic-chemistry.org
| Sulfur Precursor | Reagent System | Advantage |
| Thiol derivatives | N-Chlorosuccinimide / Dilute HCl | Mild conditions, good yields, and safer than using chlorine gas. organic-chemistry.orgorganic-chemistry.org |
| Thiols | NCS / Tetrabutylammonium chloride / Water | In situ generation of sulfonyl chloride for further reactions. ingentaconnect.comnih.govresearchgate.net |
The direct oxidation of thiols to sulfonyl chlorides is a key transformation in modern synthetic chemistry. acs.orgorganic-chemistry.orgnih.govacs.org Various oxidizing systems have been developed to achieve this conversion efficiently. One notable method involves the use of hydrogen peroxide in combination with thionyl chloride (SOCl₂), which acts as a highly reactive reagent for this oxidative chlorination. acs.orgorganic-chemistry.orgnih.govacs.org This system offers excellent yields, very short reaction times, and mild reaction conditions. organic-chemistry.org Other methods include the use of aqueous chlorine or a combination of a nitrate (B79036) salt and chlorotrimethylsilane. organic-chemistry.orgacs.org These advanced techniques often avoid the use of harsh reagents and provide cleaner reaction profiles. organic-chemistry.org
| Thiol Derivative | Oxidizing System | Key Features |
| Aromatic and Aliphatic Thiols | H₂O₂ / SOCl₂ | Fast reaction, high yields, and mild conditions. acs.orgorganic-chemistry.org |
| Thiols and Disulfides | Nitrate salt / Chlorotrimethylsilane | Mild and efficient, highly selective. organic-chemistry.org |
| Thiols and Disulfides | H₂O₂ / Zirconium tetrachloride | Excellent yields, short reaction times, avoids harsh reagents. organic-chemistry.org |
Continuous Flow Methodologies for Sulfonyl Chloride Production
Continuous flow chemistry has emerged as a powerful tool for the synthesis of sulfonyl chlorides, offering enhanced safety, better heat and mass transfer, and the potential for automated, scalable production. mdpi.comdntb.gov.uarsc.org While specific literature on the continuous flow synthesis of 3-aminobenzene-1-sulfonyl chloride is limited, the general principles can be applied to the chlorosulfonation of metanilic acid.
A typical continuous flow setup for chlorosulfonation involves the use of continuous stirred-tank reactors (CSTRs) or microreactors. mdpi.comresearchgate.net In a CSTR-based system, reactants are continuously fed into one or more reactors in series, allowing for precise control over reaction parameters such as temperature, residence time, and stoichiometry. mdpi.com For the synthesis of aryl sulfonyl chlorides, a substrate like metanilic acid would be dissolved in a suitable solvent and continuously mixed with a chlorosulfonating agent, such as chlorosulfonic acid, in the reactor. mdpi.com The use of multiple CSTRs can facilitate a controlled reaction profile, minimizing the formation of byproducts. mdpi.com
The advantages of a continuous flow approach include improved safety by minimizing the volume of hazardous reagents at any given time and superior temperature control of the often highly exothermic chlorosulfonation reaction. mdpi.comrsc.org This precise control can lead to higher selectivity and yields compared to batch processes. mdpi.com Furthermore, the integration of in-line purification and work-up steps can lead to a fully automated and highly efficient manufacturing process. mdpi.comresearchgate.net
Table 1: Comparison of Batch vs. Continuous Flow for Aryl Sulfonyl Chloride Synthesis
| Parameter | Batch Process | Continuous Flow Process |
| Safety | Higher risk due to large volumes of reagents. mdpi.com | Improved safety with small reaction volumes. mdpi.comrsc.org |
| Heat Transfer | Often difficult to control, leading to side reactions. mdpi.com | Excellent heat transfer, precise temperature control. mdpi.comrsc.org |
| Scalability | Challenging to scale up safely and efficiently. mdpi.com | More straightforward and safer to scale up. mdpi.com |
| Yield & Selectivity | Can be lower due to poor mixing and temperature gradients. mdpi.com | Often higher due to optimized reaction conditions. mdpi.com |
| Automation | Difficult to fully automate. | Readily amenable to automation. mdpi.com |
This table provides a generalized comparison based on literature for aryl sulfonyl chloride synthesis.
Sandmeyer-Type Chlorosulfonylation Reactions from Aromatic Amines
The Sandmeyer reaction is a versatile method for the conversion of aromatic amines into a wide range of functional groups via a diazonium salt intermediate. wikipedia.orgorganic-chemistry.orglscollege.ac.inmnstate.edunih.govpku.edu.cnbyjus.com Traditionally, this reaction has been used to introduce halides, cyano, and hydroxyl groups. wikipedia.orgbyjus.com More recently, Sandmeyer-type reactions have been developed for the introduction of a sulfonyl chloride group. nih.gov
A novel one-pot Sandmeyer-type chlorosulfonylation of aromatic amines has been reported, which proceeds without the need to isolate the often unstable diazonium salt. This method utilizes a stable SO2 surrogate, such as DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide)), in the presence of a copper catalyst and an acid. mdpi.comresearchgate.net The reaction of an aromatic amine with a nitrite (B80452) source generates the diazonium salt in situ, which then reacts with the SO2 surrogate and a chloride source to yield the corresponding aryl sulfonyl chloride. mdpi.comresearchgate.net
For the synthesis of this compound, this methodology could potentially be applied to 3-aminobenzenesulfonamide. The amino group would be diazotized and subsequently converted to the sulfonyl chloride. The viability of this approach would depend on the chemoselectivity of the reaction, avoiding undesired reactions at the sulfonamide group.
Table 2: Key Reagents in a Modern Sandmeyer-Type Chlorosulfonylation
| Reagent | Function |
| Aromatic Amine | Starting material containing the amino group to be replaced. mdpi.com |
| Nitrite Source (e.g., t-BuONO) | Reacts with the amine to form the diazonium salt in situ. mdpi.com |
| SO2 Surrogate (e.g., DABSO) | Provides the sulfur dioxide moiety for the sulfonyl chloride group. mdpi.com |
| Copper Catalyst (e.g., CuCl2) | Facilitates the radical-mediated transformation. mdpi.com |
| Acid and Chloride Source (e.g., HCl) | Provides the acidic medium and the chloride for the sulfonyl chloride. mdpi.com |
This table outlines the general components of a modern Sandmeyer-type chlorosulfonylation reaction.
Microwave-Assisted Synthetic Protocols
Microwave-assisted synthesis has become a popular technique in organic chemistry due to its ability to dramatically reduce reaction times, increase yields, and improve product purity. nih.govnih.govresearchgate.net While specific protocols for the microwave-assisted synthesis of this compound are not extensively reported, the principles of microwave heating can be applied to the chlorosulfonation of metanilic acid.
In a potential microwave-assisted protocol, metanilic acid could be reacted with a chlorosulfonating agent, such as chlorosulfonic acid, in a sealed vessel under microwave irradiation. The use of microwave heating allows for rapid and uniform heating of the reaction mixture, which can lead to a significant acceleration of the reaction rate. nih.govresearchgate.net This can be particularly advantageous for the often sluggish sulfonation and chlorosulfonation reactions.
The optimization of a microwave-assisted synthesis would involve screening various parameters, including the reaction temperature, time, and the ratio of reactants, to maximize the yield of the desired product while minimizing the formation of byproducts. nih.govresearchgate.net
Table 3: Potential Parameters for Microwave-Assisted Chlorosulfonation
| Parameter | Potential Range | Rationale |
| Temperature | 80-150 °C | To accelerate the reaction rate. nih.gov |
| Time | 5-30 minutes | Microwave heating can significantly reduce reaction times. nih.govresearchgate.net |
| Reactant Ratio | Stoichiometric to slight excess of chlorosulfonating agent | To ensure complete conversion of the starting material. |
| Solvent | With or without a high-boiling point inert solvent | To facilitate even heating and control pressure. |
This table presents a hypothetical set of parameters for the microwave-assisted synthesis of this compound based on general principles of microwave chemistry.
Solvent-Free Reaction Systems
Solvent-free, or neat, reaction conditions represent a green chemistry approach that minimizes waste and simplifies product purification. rsc.orgacs.org The application of solvent-free conditions to the synthesis of this compound would involve the direct reaction of metanilic acid with a chlorosulfonating agent.
In a typical solvent-free approach, the solid reactants are mixed and heated, or in some cases, the reaction can proceed at room temperature. The absence of a solvent can lead to higher reaction concentrations and, in some cases, enhanced reactivity. For the chlorosulfonation of metanilic acid, a solid-state reaction with a reagent like chlorosulfonic acid could be explored, potentially with mechanical grinding (mechanochemistry) to facilitate mixing and reaction.
A significant advantage of solvent-free systems is the reduction of volatile organic compounds (VOCs), making the process more environmentally friendly. rsc.orgacs.org However, challenges such as poor mixing of solid reactants and localized overheating need to be carefully managed to ensure a safe and efficient reaction.
Control of Regioselectivity and Yield Optimization in Synthesis
The synthesis of this compound from metanilic acid (3-aminobenzenesulfonic acid) presents a significant challenge in terms of regioselectivity. The starting material contains two substituent groups on the benzene (B151609) ring: an amino group (-NH2) and a sulfonic acid group (-SO3H). The directing effects of these groups will determine the position of the incoming chlorosulfonyl group (-SO2Cl).
The amino group is an activating, ortho-, para-director, while the sulfonic acid group is a deactivating, meta-director. libretexts.orgsavemyexams.comorganicchemistrytutor.comlibretexts.org In the case of 3-aminobenzenesulfonic acid, the amino group at position 3 would direct incoming electrophiles to positions 2, 4, and 6. The sulfonic acid group at position 1 would direct incoming electrophiles to positions 3 and 5. The combined effect of these two groups makes the prediction of the major product complex and often leads to a mixture of isomers.
To achieve high regioselectivity for the desired this compound, several strategies can be employed:
Protecting the Amino Group: The strong activating and directing effect of the amino group can be mitigated by converting it into a less activating group, such as an acetamido group (-NHCOCH3). orgsyn.org The acetamido group is still an ortho-, para-director but is less activating than the amino group, which can lead to a more controlled reaction. After the chlorosulfonation step, the protecting group can be removed to yield the final product.
Reaction Conditions: The choice of solvent, temperature, and catalyst can influence the regioselectivity of the reaction. mdpi.com For instance, carrying out the reaction at low temperatures can sometimes favor the formation of a specific isomer. mdpi.com
Choice of Chlorosulfonating Agent: Different chlorosulfonating agents may exhibit different selectivities. Chlorosulfonic acid is a common choice, but other reagents could potentially offer better control over the reaction outcome. lsu.edu
Yield optimization is closely linked to achieving high regioselectivity, as the formation of undesired isomers reduces the yield of the target compound. In addition to controlling regioselectivity, yield can be optimized by:
Stoichiometry: Using an optimal ratio of reactants can help to drive the reaction to completion and minimize the amount of unreacted starting material. mdpi.com
Reaction Time: Ensuring the reaction is allowed to proceed for a sufficient amount of time is crucial for maximizing the conversion of the starting material. mdpi.com
Work-up Procedure: An efficient work-up and purification procedure is essential to isolate the desired product in high purity and yield, minimizing losses during these steps. mdpi.com
Table 4: Directing Effects of Substituents on an Aromatic Ring
| Substituent | Activating/Deactivating | Directing Effect |
| -NH2 (Amino) | Activating | Ortho, Para libretexts.orgsavemyexams.comlibretexts.org |
| -SO3H (Sulfonic Acid) | Deactivating | Meta libretexts.org |
| -NHCOCH3 (Acetamido) | Activating | Ortho, Para orgsyn.org |
This table summarizes the directing effects of key functional groups relevant to the synthesis of this compound.
Chemical Reactivity and Derivatization of 3 Aminobenzene 1 Sulfonyl Chloride
Nucleophilic Substitution Reactions at the Sulfonyl Chloride Moiety
The sulfonyl chloride group (-SO₂Cl) is a highly reactive electrophilic center. The strong electron-withdrawing nature of the two oxygen atoms and the chlorine atom makes the sulfur atom susceptible to attack by nucleophiles. fiveable.me This reactivity is the basis for the formation of sulfonamides and sulfonate esters, two important classes of organic compounds. eurjchem.com
Formation of Sulfonate Esters
In addition to reacting with amines, 3-aminobenzene-1-sulfonyl chloride can react with alcohols or phenols in the presence of a base to form sulfonate esters. fiveable.meeurjchem.com This reaction is analogous to the formation of sulfonamides, with the alcohol acting as the nucleophile. youtube.com
The formation of sulfonate esters is an important transformation as it converts a poorly leaving hydroxyl group of an alcohol into a good leaving group (sulfonate). youtube.com This "activation" of the alcohol allows it to subsequently participate in nucleophilic substitution or elimination reactions. youtube.com The reaction between an alcohol and a sulfonyl chloride, like this compound, typically proceeds with retention of configuration at the alcohol's stereocenter because the C-O bond of the alcohol is not broken during the reaction. youtube.com
Reduction Pathways of the Sulfonyl Chloride Group
The sulfonyl chloride group in this compound can be reduced to various other sulfur-containing functional groups. A common reduction transforms the sulfonyl chloride into a thiol (mercaptan). This can be achieved using reducing agents like triphenylphosphine (B44618) in toluene. researchgate.netorganic-chemistry.org This reaction provides a convenient method for the synthesis of arylthiols from the corresponding sulfonyl chlorides. researchgate.netorganic-chemistry.org The reduction is generally chemoselective, meaning it can tolerate the presence of other reducible functional groups in the molecule. researchgate.net
Another possibility is the partial reduction of the sulfonyl chloride to a sulfinamide. This can be accomplished by an in situ reduction of the sulfonyl chloride in the presence of an amine. nih.gov For example, using triphenylphosphine as the reducing agent in the presence of an amine can yield the corresponding sulfinamide. nih.gov The reaction conditions, such as the order of addition of reagents and the solvent, can significantly influence the yield of the sulfinamide versus the fully reduced sulfonamide. nih.gov
Oxidation Pathways of the Sulfonyl Chloride Group
Direct oxidation of the sulfonyl chloride group (-SO₂Cl) in this compound is not a common synthetic transformation. The sulfur atom in a sulfonyl chloride is already in a high oxidation state (+6), making further oxidation energetically unfavorable under standard laboratory conditions.
Instead, the relevant oxidation pathways are those that lead to the formation of the sulfonyl chloride group from sulfur-containing precursors in lower oxidation states. These methods are crucial for the synthesis of this compound itself. A significant challenge in these syntheses is the presence of the electron-donating amino group, which is sensitive to oxidation. To circumvent this, the amino group is often protected, typically as an acetamide, before the oxidation step.
A prevalent method involves the chlorosulfonation of a protected aniline (B41778) derivative. For instance, acetanilide (B955) can be treated with an excess of chlorosulfonic acid. orgsyn.org The acetyl group protects the amine functionality from the harsh oxidizing conditions of the reaction. The resulting p-acetaminobenzenesulfonyl chloride can then be hydrolyzed under acidic or basic conditions to yield the free amino-sulfonyl chloride. While this example yields the para-isomer, the principles apply to the synthesis of the meta-isomer from m-acetylaniline.
Another major oxidative route is the conversion of thiols or their derivatives. organic-chemistry.org Various reagents can accomplish the oxidative chlorination of a corresponding aminothiophenol (with a protected amino group) to the sulfonyl chloride. Common oxidizing systems include:
Hydrogen peroxide in the presence of thionyl chloride (H₂O₂/SOCl₂) or zirconium tetrachloride (H₂O₂/ZrCl₄). organic-chemistry.org
Aqueous solutions of sodium hypochlorite (B82951) (bleach). rsc.org
N-Chlorosuccinimide (NCS) in the presence of a chloride source. organic-chemistry.org
The general scheme for this protected oxidation pathway is as follows:
Step 1: Protection 3-Aminoaniline → 3-Acetamidoaniline
Step 2: Oxidative Chlorination 3-Acetamidothiophenol → 3-Acetamidobenzene-1-sulfonyl chloride
Step 3: Deprotection 3-Acetamidobenzene-1-sulfonyl chloride → this compound
This multi-step process highlights that the "oxidation pathway" is integral to the synthesis of the title compound rather than a subsequent reaction of the sulfonyl chloride group itself.
Functional Group Interconversions Involving the Amino Group
The amino group of this compound is nucleophilic and can undergo a variety of chemical transformations, making it a key handle for molecular derivatization.
Diazotization: A fundamental reaction of primary aromatic amines is diazotization, which converts the amino group into a diazonium salt (-N₂⁺). byjus.com This reaction is typically performed by treating this compound with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl) at low temperatures (0–5 °C). ck12.org
The resulting 3-(chlorosulfonyl)benzenediazonium chloride is a highly versatile intermediate. Though unstable at higher temperatures, it can be used immediately in subsequent reactions to replace the diazonium group with a wide array of other functional groups.
Acylation: The amino group can be readily acylated by reacting it with acylating agents such as acyl chlorides or acid anhydrides to form amides. libretexts.org For example, reaction with acetyl chloride in the presence of a base (like pyridine (B92270) or triethylamine (B128534) to neutralize the HCl byproduct) would yield N-(3-(chlorosulfonyl)phenyl)acetamide. This reaction is efficient and is often used as a method to protect the amino group. researchgate.net
Sulfonylation: Similarly, the amino group can react with other sulfonyl chlorides in a process called sulfonylation. sigmaaldrich.com This results in the formation of a disulfonamide. For instance, reacting this compound with benzenesulfonyl chloride would yield N-(3-(chlorosulfonyl)phenyl)benzenesulfonamide. The reaction is typically carried out in the presence of a base.
Alkylation: The amino group can also undergo alkylation with alkyl halides. However, this reaction can be difficult to control, often leading to a mixture of mono- and di-alkylated products, as well as overalkylation to form a quaternary ammonium (B1175870) salt. More controlled methods, such as reductive amination or specialized alkylation procedures, are often preferred for preparing N-alkylated derivatives.
The table below summarizes key interconversions of the amino group.
| Reaction Type | Reagent(s) | Product Functional Group |
| Diazotization | NaNO₂, HCl (aq) | Diazonium Salt (-N₂⁺Cl⁻) |
| Acylation | Acyl Chloride (RCOCl), Base | Amide (-NHCOR) |
| Acylation | Acid Anhydride ((RCO)₂O) | Amide (-NHCOR) |
| Sulfonylation | Sulfonyl Chloride (RSO₂Cl), Base | Sulfonamide (-NHSO₂R) |
| Alkylation | Alkyl Halide (RX) | Secondary/Tertiary Amine |
These transformations underscore the utility of the amino group in this compound as a synthetic anchor point for building more complex molecules.
Advanced Applications in Organic Synthesis
Role as a Key Intermediate in the Synthesis of Complex Organic Molecules
3-Aminobenzene-1-sulfonyl chloride serves as a pivotal intermediate in the multistep synthesis of complex organic molecules. Its dual reactivity allows for sequential or orthogonal chemical modifications, making it a valuable scaffold for building intricate molecular architectures. The sulfonyl chloride moiety is highly reactive towards nucleophiles, readily forming sulfonamides, while the amino group can participate in a variety of reactions, including acylation, alkylation, and diazotization.
The strategic use of protecting groups is often employed to control the reactivity of the amino group while the sulfonyl chloride is being manipulated. For instance, the amino group can be protected as an amide, which is less reactive. This allows the sulfonyl chloride to react selectively. Subsequently, the protecting group can be removed to liberate the amine for further functionalization. This approach is fundamental in the synthesis of various pharmaceutical compounds, such as sulfa drugs. utdallas.edu The synthesis of sulfanilamide, a foundational sulfa drug, exemplifies this strategy where the starting material, acetanilide (B955), contains a protected amino group. utdallas.edu
The reactivity of the sulfonyl chloride group makes it an excellent electrophile for reactions with a wide array of nucleophiles, including amines and alcohols. cbijournal.com This property is exploited in the synthesis of more complex structures where a sulfonamide linkage is desired. For example, it can be reacted with various primary and secondary amines to produce a diverse set of sulfonamides, which can then be further elaborated into more complex target molecules. cbijournal.com
Construction of Diverse Sulfonamide Libraries
The sulfonamide functional group is a privileged scaffold in medicinal chemistry, appearing in a wide range of therapeutic agents with antibacterial, antiviral, and anticancer properties. This compound is an ideal starting material for the construction of diverse sulfonamide libraries for high-throughput screening and drug discovery programs. sigmaaldrich.com
The general approach involves the reaction of this compound with a library of primary or secondary amines. cbijournal.com This reaction is typically high-yielding and can be performed under mild conditions, often using a base like pyridine (B92270) to neutralize the hydrochloric acid byproduct. cbijournal.comechemcom.com The resulting sulfonamides all share the common 3-aminophenylsulfonyl core but differ in the substituent derived from the amine component.
Subsequently, the amino group on the phenyl ring can be further functionalized to introduce additional diversity. For instance, it can be acylated with a variety of carboxylic acids or sulfonylated with different sulfonyl chlorides, leading to a second generation of diverse compounds. This combinatorial approach allows for the rapid generation of a large number of structurally related compounds, which can then be screened for biological activity.
Table 1: Representative Reactions for Sulfonamide Library Synthesis
| Reactant 1 | Reactant 2 | Product Type |
| This compound | Primary/Secondary Amine | N-substituted-3-aminobenzenesulfonamide |
| N-Acyl-3-aminobenzene-1-sulfonyl chloride | Primary/Secondary Amine | N-substituted-3-acylaminobenzenesulfonamide |
| This compound | Alcohol | 3-Aminobenzenesulfonate ester |
This strategy has been successfully employed in the synthesis of novel carbonic anhydrase inhibitors, which are potential treatments for glaucoma. figshare.com
Utilization in Modification of Biomolecules (e.g., Proteins, Peptides)
The unique bifunctionality of this compound makes it a useful reagent for the chemical modification and labeling of biomolecules such as proteins and peptides. The sulfonyl chloride group can react with nucleophilic residues on the surface of a protein, primarily the epsilon-amino group of lysine (B10760008) residues and the N-terminal amino group, to form stable sulfonamide bonds.
This covalent modification can be used to introduce a "handle" onto the biomolecule. The remaining free amino group on the benzene (B151609) ring can then be used for subsequent conjugation with other molecules of interest, such as fluorescent dyes, biotin, or polyethylene (B3416737) glycol (PEG). This two-step approach allows for site-specific or random labeling of biomolecules.
An efficient method for the synthesis of β-aminoethanesulfonyl chlorides, which are building blocks for peptidosulfonamides, highlights the importance of the sulfonyl chloride moiety in creating peptide mimetics. researchgate.net While this specific example does not directly use this compound, it demonstrates the principle of using sulfonyl chlorides to modify peptide-like structures. researchgate.net The reactivity of the sulfonyl chloride allows for its incorporation into complex structures that can mimic or interact with biological systems.
Precursor for Advanced Materials Chemistry
Beyond its applications in life sciences, this compound is a valuable precursor in the field of advanced materials chemistry. Its aromatic nature and dual functional groups allow for its incorporation into polymeric structures and functional materials.
The amino and sulfonyl chloride groups can be used as reactive sites for polymerization reactions. For example, the amino group can react with diacyl chlorides or diisocyanates to form polyamides or polyureas, respectively. The sulfonyl chloride can also participate in polymerization, for instance, through reaction with diols to form polysulfonates.
Furthermore, arylsulfonyl chlorides, including this compound, have been investigated as initiators for living radical polymerization (LRP). cmu.edu This allows for the synthesis of polymers with well-defined molecular weights and architectures. The functional group on the initiator, in this case, the amino group, is then located at the chain end of the polymer, providing a site for post-polymerization modification. This is a powerful tool for creating functional polymers with tailored properties for applications such as drug delivery, coatings, and electronics. The use of sulfenyl chlorides, derived from elemental sulfur, as a monomer feedstock for polymer synthesis also points to the broader utility of sulfur-based reactive groups in creating novel polymeric materials. chemistryviews.org
Analytical and Spectroscopic Characterization Techniques for 3 Aminobenzene 1 Sulfonyl Chloride and Its Derivatives
Spectroscopic Methods
Spectroscopic techniques are indispensable for the structural elucidation of 3-Aminobenzene-1-sulfonyl chloride and its derivatives. These methods rely on the interaction of electromagnetic radiation with the molecules to generate spectra that are unique to the compound's structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the detailed structure of molecules in solution. Both ¹H NMR and ¹³C NMR provide valuable information about the chemical environment of the hydrogen and carbon atoms, respectively, within the molecule.
For this compound, the ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons and the amine protons. The chemical shifts (δ) and coupling patterns of the aromatic protons provide information about the substitution pattern on the benzene (B151609) ring. The protons on the benzene ring will appear as multiplets in the aromatic region of the spectrum. The amine (NH₂) protons would likely appear as a broad singlet, and its chemical shift can be influenced by solvent and concentration.
In ¹³C NMR spectroscopy of this compound, distinct signals would be observed for each unique carbon atom in the molecule. The carbon atom attached to the sulfonyl chloride group and the carbon atom bonded to the amino group would have characteristic chemical shifts due to the electron-withdrawing and electron-donating nature of these substituents, respectively. For instance, in the related compound 3-Nitrobenzenesulfonyl chloride, carbon signals are observed in the aromatic region. chemicalbook.com Similarly, the ¹³C NMR spectrum of benzenesulfonyl chloride shows characteristic peaks for the benzene ring carbons. chemicalbook.com
Derivatives of this compound, such as N-acetylated or other substituted analogs, will exhibit corresponding changes in their NMR spectra. For example, the introduction of an acetyl group in p-Acetaminobenzenesulfonyl chloride results in a characteristic singlet for the methyl protons in the ¹H NMR spectrum. nist.gov
Table 1: Representative NMR Data for Related Compounds
| Compound | Nucleus | Chemical Shift (ppm) |
| Aniline (B41778) | ¹H | Aromatic protons and amine protons |
| Butane-1-sulfonyl chloride | ¹H | Deshielded multiplet at 3.68 ppm |
| 3-Aminobenzenesulfonamide | ¹H | Specific shifts for aromatic and amine protons |
This table presents generalized data for related compounds to illustrate expected spectral regions. Specific shifts for this compound may vary. hmdb.caacdlabs.comchemicalbook.com
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a fundamental technique used to identify the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of the chemical bonds.
The IR spectrum of this compound is expected to display characteristic absorption bands for the amine (N-H), sulfonyl chloride (S=O and S-Cl), and aromatic (C-H and C=C) groups.
Key expected vibrational frequencies include:
N-H stretching: Typically observed in the range of 3300-3500 cm⁻¹, often as two distinct peaks for the symmetric and asymmetric stretching of the primary amine.
S=O stretching: Strong absorption bands for the asymmetric and symmetric stretching of the sulfonyl group are expected around 1370-1410 cm⁻¹ and 1170-1204 cm⁻¹, respectively. acdlabs.com For example, p-acetaminobenzenesulfonyl chloride shows characteristic peaks at 1371.1 cm⁻¹ and 1170.3 cm⁻¹. researchgate.net
Aromatic C-H stretching: Usually found just above 3000 cm⁻¹.
Aromatic C=C stretching: Bands in the region of 1450-1600 cm⁻¹.
S-Cl stretching: This bond typically absorbs in the far-infrared region, with studies on various sulfonyl chlorides assigning this mode to a band around 375 cm⁻¹. cdnsciencepub.com
The NIST WebBook provides reference spectra for related compounds like benzenesulfonyl chloride and N-acetylsulfanilyl chloride, which can be used for comparison. nist.govnist.gov
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental formula.
In the mass spectrum of this compound, the molecular ion peak [M]⁺ would be observed, and its mass would correspond to the molecular weight of the compound (C₆H₆ClNO₂S). A characteristic isotopic pattern for the presence of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would be expected for the molecular ion and any chlorine-containing fragments. acdlabs.com The fragmentation pattern can also provide structural information. For instance, the loss of the sulfonyl chloride group or cleavage of the benzene ring can lead to characteristic fragment ions. In the mass spectrum of butane-1-sulfonyl chloride, a weak ion peak at m/z 99, characteristic of a sulfonyl chloride group, is observed with an A+2 peak at m/z 101 due to the ³⁷Cl isotope. acdlabs.com
HRMS would allow for the precise determination of the mass of this compound, confirming its elemental composition. This technique is crucial for unequivocally identifying the compound and distinguishing it from isomers.
Chromatographic Techniques
Chromatographic methods are essential for the separation, identification, and quantification of this compound and its derivatives from complex mixtures.
Gas Chromatography (GC) and GC-Mass Spectrometry (GC-MS) for Volatile Derivatives
Gas Chromatography (GC) is suitable for the analysis of volatile and thermally stable compounds. While this compound itself may have limited volatility, its more volatile derivatives can be analyzed by GC. Derivatization is often employed to increase the volatility and thermal stability of the analytes. For example, a simple derivatization technique has been developed for the GC-MS analysis of various chlorides, including thionyl chloride, by reacting them with 1-propanol. rsc.org This approach could potentially be adapted for the analysis of this compound.
GC coupled with Mass Spectrometry (GC-MS) provides a powerful combination for separating and identifying components in a mixture. The gas chromatograph separates the compounds, and the mass spectrometer provides mass spectra for each component, allowing for their positive identification.
High-Performance Liquid Chromatography (HPLC) and LC-MS/MS for Analysis
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation and analysis of a broad range of compounds, including those that are non-volatile or thermally labile. HPLC is particularly well-suited for the analysis of this compound and its derivatives.
Reverse-phase HPLC is a common mode used for such analyses. A C18 column is often employed with a mobile phase typically consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with an acid modifier such as phosphoric acid or formic acid. sielc.com For instance, a reverse-phase HPLC method was developed for the determination of thionyl chloride as a genotoxic impurity by derivatizing it and using a C18 column with a mobile phase of buffer and acetonitrile. researchgate.net The detection is usually performed using a UV detector at a wavelength where the analyte absorbs strongly.
HPLC coupled with tandem mass spectrometry (LC-MS/MS) offers enhanced selectivity and sensitivity. This technique is invaluable for the trace analysis of these compounds in complex matrices and for pharmacokinetic studies. sielc.com In LC-MS/MS, the precursor ion corresponding to the analyte is selected in the first mass spectrometer, fragmented, and the resulting product ions are detected in the second mass spectrometer, providing a high degree of specificity. The synthesis and purification of various sulfonyl chloride derivatives often rely on HPLC for separation and analysis to ensure the purity of the final compounds. acs.org
Thin-Layer Chromatography (TLC) for Reaction Monitoring
Thin-Layer Chromatography (TLC) is an indispensable technique for qualitatively monitoring the progress of chemical reactions involving this compound. It is frequently used to track the conversion of the sulfonyl chloride into its corresponding sulfonamide derivatives. The process allows for rapid, real-time assessment of a reaction's status. youtube.com
The methodology involves applying a small spot of the reaction mixture onto a TLC plate, which is typically coated with silica (B1680970) gel (e.g., Silica gel-60 F254). acs.org Alongside the reaction mixture, reference spots of the starting material (this compound) and, if available, the pure product are also applied. youtube.com The plate is then developed in a sealed chamber containing an appropriate solvent system (eluent). As the eluent moves up the plate by capillary action, it separates the components of the mixture based on their differing affinities for the stationary phase (silica gel) and the mobile phase (eluent).
The progress of the reaction is determined by observing the disappearance of the spot corresponding to the starting sulfonyl chloride and the appearance of a new spot corresponding to the more polar sulfonamide product. nih.gov For instance, in the synthesis of sulfinamides from p-toluenesulfonyl chloride, a related aromatic sulfonyl chloride, the reaction is considered complete when TLC shows that all the starting sulfonyl chloride has been consumed. nih.gov Visualization of the spots can be achieved under UV light if the compounds are UV-active, or by using chemical staining agents.
Table 1: Typical Parameters for TLC Monitoring of Sulfonamide Synthesis
| Parameter | Description | Example |
| Stationary Phase | The adsorbent material coated on the plate. | Silica gel 60 F254 acs.org |
| Mobile Phase (Eluent) | A solvent or mixture of solvents used to separate the components. The polarity is optimized for the specific reaction. | 20% Ethyl Acetate in Hexane nih.gov |
| Application | Spotting of starting material, product (control), and reaction mixture at various time intervals. youtube.com | Microcapillary spotting |
| Visualization | Method used to see the separated spots on the TLC plate. | UV lamp (254 nm), Iodine chamber, or chemical stains (e.g., permanganate) |
| Interpretation | The reaction is complete when the spot for the starting material is no longer visible in the reaction mixture lane. nih.gov | Comparison of Rf values of spots in the reaction mixture to the control spots. |
X-ray Crystallography for Structural Elucidation
X-ray crystallography stands as the most definitive analytical method for determining the precise three-dimensional structure of crystalline solids. For derivatives of this compound, this technique provides unambiguous proof of structure and detailed information regarding bond lengths, bond angles, and intermolecular interactions within the crystal lattice. biointerfaceresearch.com
The process involves irradiating a single crystal of the compound with a focused X-ray beam. The resulting diffraction pattern is collected and analyzed to generate a three-dimensional electron density map of the molecule, from which the atomic positions can be determined with high precision.
Table 2: Crystallographic Data for the Derivative 3-Chloro-2-methylbenzene-1-sulfonyl chloride researchgate.net
| Parameter | Value |
| Chemical Formula | C₇H₆Cl₂O₂S |
| Molecular Weight | 225.08 |
| Crystal System | Monoclinic |
| Space Group | C2/c |
| Unit Cell Dimensions | a = 11.7233 (16) Åb = 9.8849 (13) Åc = 16.216 (2) Åβ = 100.143 (2)° |
| Volume (V) | 1849.8 (4) ų |
| Z (Molecules per unit cell) | 8 |
| Calculated Density (Dx) | 1.616 Mg m⁻³ |
| Radiation | Mo Kα (λ = 0.71075 Å) |
| Temperature | 293 K |
Quantitative Analytical Methods (e.g., Karl Fischer Titration for Water Content)
Accurate quantification of impurities, such as residual water, is critical for ensuring the quality and reactivity of this compound. The Karl Fischer (KF) titration is the industry-standard method for determining trace amounts of water in a sample. wikipedia.orgmt.com Its high accuracy, precision, and selectivity for water make it superior to other methods like loss on drying, which would detect any volatile component. wikipedia.org
The KF method is based on the Bunsen reaction, where water reacts with iodine and sulfur dioxide in a stoichiometric manner. wikipedia.orgscharlab.com The endpoint of the titration is reached when all the water has been consumed, and excess iodine is detected, typically by a potentiometric sensor. wikipedia.org The reaction, carried out in an alcohol solvent with a base like imidazole, can be summarized as: H₂O + I₂ + SO₂ + CH₃OH + 3RN → [RNH]SO₄CH₃ + 2[RNH]I mt.com
A comprehensive study confirmed that Karl Fischer titration is a highly accurate and applicable method for determining the water content in a vast array of 95 different aromatic sulfonyl chlorides. researchgate.net The method provides satisfactory results for most compounds in this class, with the exception of those containing very strong electron-withdrawing substituents. researchgate.net
There are two primary modes of KF titration:
Volumetric KF Titration : An iodine-containing titrant is added via a burette. This method is best suited for samples with a water content greater than 0.1%. mt.comscharlab.com
Coulometric KF Titration : Iodine is generated electrochemically in the titration cell from an iodide salt. This is a more sensitive technique, ideal for samples with very low water content, typically in the range of 10 to 1000 parts per million (ppm). mt.comscharlab.com
Table 3: Comparison of Karl Fischer Titration Methods
| Feature | Volumetric Titration | Coulometric Titration |
| Principle | Iodine is added via a burette. mt.com | Iodine is generated electrochemically. mt.com |
| Typical Water Content | > 0.1% (1000 ppm) scharlab.com | 10 ppm - 1000 ppm scharlab.com |
| Sample Size | Larger | Smaller |
| Sensitivity | Lower | Higher |
| Application | Suitable for solids, liquids, and gases with higher moisture levels. mt.com | Ideal for trace water analysis in liquids and gases. mt.com |
Mechanistic and Theoretical Investigations
Reaction Mechanism Elucidation for Sulfonamide Formation (e.g., S_N2, Third-Order Terms)
The formation of sulfonamides from arenesulfonyl chlorides, such as 3-Aminobenzene-1-sulfonyl chloride, and amines is a cornerstone reaction in organic synthesis. wikipedia.org The prevailing mechanism for this transformation is generally considered a nucleophilic substitution at the sulfur atom. alrasheedcol.edu.iq Extensive studies on the solvolysis and substitution of arenesulfonyl chlorides strongly support a bimolecular nucleophilic substitution (S_N2) pathway. beilstein-journals.orgrsc.orgnih.govnih.gov
In this S_N2-like mechanism, the amine nucleophile attacks the electrophilic sulfur center, leading to a transition state where the amine-sulfur bond is forming concurrently with the sulfur-chlorine bond breaking. mdpi.commasterorganicchemistry.com This process typically proceeds with an inversion of configuration at the sulfur center. The reaction is characterized by a single transition state. dntb.gov.uanih.gov
The reactivity in these reactions is sensitive to electronic effects. The rates of alkaline hydrolysis for substituted benzenesulfonyl chlorides have been shown to follow the Hammett equation, yielding a positive ρ-value (e.g., +1.564 for alkaline hydrolysis, +2.02 for chloride-chloride exchange), which indicates that electron-withdrawing groups on the aromatic ring accelerate the reaction by making the sulfur atom more electrophilic. rsc.orgmdpi.com This is consistent with the buildup of negative charge in the transition state, a hallmark of the S_N2 mechanism. mdpi.com
Radical Pathways in Sulfonyl Chloride Chemistry (e.g., Amidyl, Alkyl, Sulfonyl Radicals)
Beyond ionic pathways, sulfonyl chlorides are versatile precursors for various radical species under specific conditions, such as photoredox catalysis. magtech.com.cncam.ac.uk Arenesulfonyl chlorides can be utilized as sources of sulfonyl radicals (ArSO₂•). magtech.com.cnprinceton.edu
The generation of sulfonyl radicals can be achieved through several methods:
Photoredox Catalysis: Visible-light photoredox catalysis can activate sulfonyl chlorides to generate sulfonyl radicals. cam.ac.uk This process has been used for carbon-sulfur coupling reactions.
Reaction with Aryldiazonium Salts: In the presence of a suitable catalyst and a source of sulfur dioxide (like DABSO), aryldiazonium salts (derived from amines) can form an aryl radical. This radical can then react with SO₂ to generate a sulfonyl radical, which subsequently reacts with a chlorine source to yield the arenesulfonyl chloride. acs.org This process involves single electron transfer (SET) steps. acs.org
Copper-Catalyzed Decarboxylation: A copper-catalyzed ligand-to-metal charge transfer (LMCT) process can convert aromatic carboxylic acids into aryl radicals. These radicals are then trapped by SO₂ to form sulfonyl radicals, which are subsequently halogenated to afford sulfonyl chlorides. princeton.edu
Once generated, these sulfonyl radicals can participate in a variety of transformations, including addition to unsaturated compounds like alkenes and alkynes. magtech.com.cn While the direct involvement of amidyl or alkyl radicals originating from this compound itself is less common, the compound can be a precursor to the 3-aminobenzenesulfonyl radical, which is a key intermediate in these radical-mediated pathways. magtech.com.cnprinceton.edu
Computational Chemistry Studies
Quantum Chemical Calculations
Quantum chemical calculations, particularly using Density Functional Theory (DFT), have provided significant insights into the reactions of arenesulfonyl chlorides. mdpi.comdntb.gov.uanih.gov These studies have been instrumental in mapping the potential energy surfaces (PES) for substitution reactions at the sulfonyl sulfur.
For the chloride-chloride exchange reaction in benzenesulfonyl chloride, DFT calculations revealed a double-well PES with a single transition state, which is characteristic of a synchronous S_N2 mechanism. mdpi.comdntb.gov.ua In contrast, the analogous fluoride (B91410) exchange reaction was calculated to proceed via an addition-elimination (A-E) mechanism, involving a stable pentacoordinate intermediate (a difluorosulfurandioxide). dntb.gov.uanih.gov
Theoretical calculations have also been used to compare the thermodynamics of reactions involving different sulfonyl halides. For instance, the reaction to form a sulfonamide from a sulfonyl fluoride is significantly more exothermic than the corresponding reaction with a sulfonyl chloride, which is attributed to the formation of the very strong Si-F bond in the silyl (B83357) fluoride byproduct when using N-silylamines. nih.gov
Molecular Modeling of Reactivity and Selectivity
Molecular modeling plays a crucial role in understanding and predicting the reactivity and selectivity of sulfonyl chlorides. DFT calculations have been successfully used to correlate calculated activation parameters with experimental kinetic data for substitution reactions, supporting the proposed mechanisms. mdpi.comdntb.gov.ua
Furthermore, molecular modeling has been employed to develop predictive 3-D Quantitative Structure-Activity Relationship (QSAR) models for biologically active molecules containing the sulfonyl group, such as indolyl aryl sulfones. magtech.com.cn These models help in designing new compounds with enhanced activity by correlating structural features with biological outcomes. magtech.com.cn
Kinetic and Thermodynamic Aspects of Reactions Involving this compound
The kinetics of reactions involving arenesulfonyl chlorides, such as hydrolysis and solvolysis, have been extensively studied to elucidate reaction mechanisms. beilstein-journals.orgrsc.orgnih.gov These studies provide a framework for understanding the reactivity of this compound.
The hydrolysis of arenesulfonyl chlorides proceeds via both a neutral water reaction (solvolysis) and an alkaline hydrolysis reaction, with both following an S_N2 mechanism. rsc.org The selectivity ratio for reaction with hydroxide (B78521) versus water (k_OH⁻/k_H₂O) is very large (e.g., 7 x 10⁸ for benzenesulfonyl chloride), which is consistent with a bimolecular pathway. beilstein-journals.org
Linear Free-Energy Relationships (LFERs):
Hammett Equation: The rates of alkaline hydrolysis for substituted benzenesulfonyl chlorides correlate well with the Hammett equation (log(k/k₀) = ρσ). A positive reaction constant (ρ) of +1.564 is observed, indicating that electron-withdrawing substituents accelerate the reaction. rsc.org This is because they stabilize the developing negative charge in the transition state. In contrast, neutral solvolysis often results in a curved Hammett plot, suggesting a more complex interplay of effects where both bond-making and bond-breaking are significant in the transition state. rsc.org
Grunwald-Winstein Equation: The solvolysis rates of arenesulfonyl chlorides are analyzed using the extended Grunwald-Winstein equation (log(k/k₀) = lN_T + mY_Cl). The sensitivity parameters, l (to solvent nucleophilicity) and m (to solvent ionizing power), provide mechanistic details. For benzenesulfonyl chloride, typical values are l ≈ 1.26 and m ≈ 0.65, supporting an S_N2 process with significant nucleophilic solvent assistance. nih.gov
Activation and Thermodynamic Parameters:
Kinetic studies have determined the activation parameters for these reactions. For example, the alkaline hydrolysis of benzenesulfonyl chloride has an activation energy (Ea) and entropy of activation (ΔS‡) that are consistent with a bimolecular, associative transition state. rsc.org Thermodynamically, the sulfur-chlorine bond in a sulfonyl chloride is weaker than the sulfur-fluorine bond in a corresponding sulfonyl fluoride, making the chloride a better leaving group and generally more reactive in nucleophilic substitution reactions. princeton.edunih.gov
| Reaction Type | LFER Applied | Parameter | Observed Value | Interpretation |
|---|---|---|---|---|
| Alkaline Hydrolysis | Hammett Equation | ρ (rho) | +1.564 | Reaction accelerated by electron-withdrawing groups; buildup of negative charge in TS. rsc.org |
| Chloride-Chloride Exchange | Hammett Equation | ρ (rho) | +2.02 | High sensitivity to electronic effects, consistent with S_N2 mechanism. mdpi.com |
| Solvolysis (Benzenesulfonyl chloride) | Grunwald-Winstein Eq. | l (solvent nucleophilicity) | ~1.26 | High sensitivity to solvent nucleophilicity, indicating S_N2 character. nih.gov |
| Solvolysis (Benzenesulfonyl chloride) | Grunwald-Winstein Eq. | m (solvent ionizing power) | ~0.65 | Moderate sensitivity to solvent ionizing power. nih.gov |
Compound Index
| Compound Name |
|---|
| This compound |
| Benzenesulfonyl chloride |
| Sulfonamide |
| Sulfonyl fluoride |
| Difluorosulfurandioxide |
| Indolyl aryl sulfone |
| Sulfur dioxide |
Green Chemistry and Sustainable Synthesis Approaches
Development of Environmentally Benign Synthetic Protocols
Traditional methods for synthesizing sulfonyl chlorides often rely on harsh and corrosive reagents like chlorosulfonic acid or thionyl chloride, which generate significant hazardous waste. Modern research has focused on developing cleaner, more environmentally friendly alternatives.
A notable green approach involves the oxidative chlorination of thiols or disulfides. One such method utilizes Oxone in the presence of potassium chloride (KCl) in an aqueous medium, offering a simple and rapid synthesis of sulfonyl chlorides. rsc.org This process avoids the use of harsh organic solvents and toxic reagents. rsc.org
Another sustainable strategy employs N-chlorosuccinimide (NCS) for the chlorosulfonation of S-alkylisothiourea salts. organic-chemistry.orgorganic-chemistry.org This method is advantageous because it uses odorless and stable starting materials, proceeds under mild conditions, and allows for the recycling of the succinimide byproduct, which can be converted back into NCS. organic-chemistry.orgorganic-chemistry.org Similarly, bleach (sodium hypochlorite) can be used for a clean and economical synthesis of alkanesulfonyl chlorides from the same S-alkyl isothiourea salts. organic-chemistry.org
The use of alternative solvents and oxidants is another cornerstone of green sulfonyl chloride synthesis. A general and mild method has been developed using sodium dichloroisocyanurate dihydrate (NaDCC·2H₂O) as an efficient oxidant. rsc.orgresearchgate.net This process can be conducted in sustainable solvents like water or ethanol and features a simple, filtration-only workup, highlighting its potential as a practical and green synthetic route. rsc.orgresearchgate.net
| Reagent/System | Substrate | Key Advantages |
| Oxone-KCl | Thiols, Disulfides | Uses water as solvent; rapid reaction. rsc.org |
| N-Chlorosuccinimide (NCS) | S-Alkylisothiourea salts | Mild conditions; avoids hazardous reagents; byproduct can be recycled. organic-chemistry.orgorganic-chemistry.org |
| Sodium Dichloroisocyanurate Dihydrate (NaDCC·2H₂O) | Thiols | Can be used in sustainable solvents (water, ethanol); simple, solvent-free workup. rsc.orgresearchgate.net |
Catalysis in Sulfonyl Chloride Transformations (e.g., Metal-Free, Copper-Catalyzed)
Catalysis plays a crucial role in developing sustainable transformations involving sulfonyl chlorides by enabling reactions under milder conditions and with greater selectivity, thereby reducing energy consumption and waste.
Copper-Catalyzed Transformations: Copper catalysts are particularly attractive due to their low cost and toxicity compared to other transition metals. A significant application is the Sandmeyer-type synthesis, which can produce aryl sulfonyl chlorides from anilines using a copper catalyst and a stable sulfur dioxide surrogate like DABSO. organic-chemistry.org This method is versatile and allows for the direct conversion of the resulting sulfonyl chloride into sulfonamides. organic-chemistry.org Copper catalysis has also been successfully employed in the cross-coupling reactions of sulfonyl hydrazides with compounds like 3-aminoindazoles, demonstrating the utility of copper in forming new bonds under mild conditions. nih.govresearchgate.netnih.govrsc.org
Metal-Free Transformations: The development of transition-metal-free protocols is a key goal in green chemistry to avoid the environmental and economic issues associated with residual metals in products. While many C-N bond-forming reactions to produce sulfonamides have historically relied on transition metals, newer methods are emerging that circumvent this need. researchgate.net For instance, metal-free protocols have been developed for the synthesis of complex heterocyclic structures like 3-acylquinolines, showcasing the potential for efficient bond formation without transition metal catalysts. mdpi.com These strategies often rely on the inherent reactivity of the substrates under specific conditions, sometimes promoted by simple reagents like an acid and a sodium salt. mdpi.com
| Catalysis Type | Reaction Example | Key Features |
| Copper-Catalyzed | Sandmeyer-type synthesis of aryl sulfonyl chlorides from anilines. organic-chemistry.org | Utilizes a stable SO₂ surrogate; broad substrate scope. organic-chemistry.org |
| Copper-Catalyzed | Cross-coupling of sulfonyl hydrazides with 3-aminoindazoles. nih.gov | Proceeds via a radical-radical coupling mechanism; operational simplicity. nih.gov |
| Metal-Free | Synthesis of 3-acylquinolines from enaminones and anthranils. mdpi.com | Avoids transition metals; features easy operation and high yields. mdpi.com |
Efficiency and Atom Economy in Synthetic Routes
Atom economy is a fundamental principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. primescholars.com A high atom economy indicates minimal waste generation.
Synthetic routes to sulfonyl chlorides and their derivatives are being increasingly scrutinized for their efficiency. For example, traditional syntheses like the Gabriel synthesis of amines are known for their extremely low atom economy. primescholars.com In contrast, modern approaches aim to maximize the incorporation of starting materials into the final product.
Evaluating the "greenness" of a process can also involve metrics like the E-factor, which calculates the mass ratio of waste to the desired product. nih.gov By optimizing synthetic routes, such as switching to solvent-free conditions or using catalytic methods, chemists can dramatically lower the E-factor, signifying a more sustainable process. nih.gov
Continuous Flow Chemistry for Scalable Production
Continuous flow chemistry has emerged as a powerful technology for the safe, efficient, and scalable production of chemicals, including aryl sulfonyl chlorides. mdpi.com This approach involves pumping reagents through a network of tubes or microreactors, where the reaction occurs.
Advantages of Continuous Flow:
Enhanced Safety: Many reactions for producing sulfonyl chlorides are highly exothermic. Flow reactors have a high surface-area-to-volume ratio, allowing for superior temperature control and minimizing the risk of thermal runaway. rsc.org This enables the use of reaction conditions that would be too hazardous for large-scale batch reactors. mdpi.com
Improved Efficiency and Yield: The precise control over reaction parameters (temperature, pressure, residence time) in a flow system often leads to higher selectivity and yields compared to batch processes. nih.gov This was demonstrated in the synthesis of m-sulfamoylbenzamide analogues, where a continuous-flow process showed increased chemoselectivity over the batch reaction. nih.gov
Scalability: Scaling up production in a flow system is achieved by simply running the system for a longer duration or by "numbering up" (running multiple reactors in parallel), rather than redesigning a larger, more hazardous batch reactor.
High Space-Time Yield: Continuous flow systems can achieve very high space-time yields, meaning a large amount of product can be produced per unit of reactor volume per unit of time. mdpi.comrsc.org For example, a flow protocol for sulfonyl chloride synthesis from disulfides achieved a space-time yield of 6.7 kg L⁻¹ h⁻¹. rsc.org
An automated continuous system using multiple continuous stirred-tank reactors (CSTRs) has been developed to produce multi-hundred-gram quantities of aryl sulfonyl chlorides, demonstrating a significant improvement in spacetime yield compared to optimized batch conditions. mdpi.com This highlights the potential of flow chemistry to transform the manufacturing of important chemical intermediates like 3-aminobenzene-1-sulfonyl chloride into a safer and more efficient process. mdpi.com
Future Research Directions for 3 Aminobenzene 1 Sulfonyl Chloride Chemistry
Exploration of Novel Synthetic Pathways
The traditional synthesis of aryl sulfonyl chlorides often involves reagents and conditions that are environmentally taxing. Future research will prioritize the development of novel, greener synthetic pathways that are both efficient and sustainable. A primary goal is to move away from hazardous reagents like thionyl chloride and phosphorus oxychloride.
Key research avenues include:
Oxidative Chlorination: Exploring methods like the oxyhalogenation of corresponding thiols or disulfides using reagents such as oxone in combination with a chloride source (e.g., KCl) in aqueous media presents a promising green alternative. rsc.org This approach avoids harsh, corrosive chemicals and utilizes water as a solvent.
One-Pot Syntheses: Developing one-pot procedures that combine multiple reaction steps without isolating intermediates can significantly improve efficiency and reduce waste. For instance, in-situ generation of the sulfonyl chloride from a sulfonic acid, followed immediately by reaction with an amine to form a sulfonamide, streamlines the process. cbijournal.com
Diazonium Salt Chemistry: Refining the synthesis from 3-aminobenzenesulfonic acid via diazonium salt intermediates continues to be an area of interest. Innovations focus on milder reaction conditions and avoiding the use of environmentally harmful acylating agents, contributing to the principles of Green Chemistry. google.compatsnap.com
Development of Highly Selective Catalytic Systems
Catalysis is fundamental to modern chemistry, and its application to the synthesis and functionalization of 3-Aminobenzene-1-sulfonyl chloride is a burgeoning field. The development of highly selective catalysts can lead to higher yields, fewer byproducts, and novel transformations.
Future research will likely focus on:
Electron Transfer Catalysis: The use of electron transfer catalysts, such as copper salts (e.g., cuprous chloride), in the synthesis of benzenesulfonyl chlorides from diazonium salts has shown promise. google.com Further investigation into the catalytic cycle and the exploration of more efficient and recyclable catalysts are critical next steps.
Catalytic Sulfonylation: While the reaction of sulfonyl chlorides with amines is typically facile, developing catalysts that can control chemoselectivity in complex molecules is a significant challenge. Research into catalysts that can activate the sulfonyl chloride or the amine selectively will enable the synthesis of complex sulfonamides with high precision.
Organocatalysis: Exploring the use of metal-free organocatalysts for sulfonamide synthesis could offer benefits in terms of cost, toxicity, and ease of removal from the final product, which is particularly important in pharmaceutical applications.
Advanced Functionalization Strategies for Diverse Derivatives
Beyond its traditional role as a precursor to sulfonamides, this compound can be leveraged in more advanced functionalization strategies to create a diverse range of derivatives. The sulfonyl chloride group is a versatile functional handle for various chemical transformations.
Promising areas for future exploration include:
C-H Functionalization: Recent studies have shown that sulfonyl chlorides can act as a source of other reactive species, for example, serving as a chlorine source in transition metal-catalyzed C-H chlorination reactions. researchgate.net Future work could explore the potential of this compound in directed C-H sulfonylation or other C-H functionalization reactions, providing direct access to complex substituted aromatic compounds.
Radical Reactions: Sulfonyl chlorides can be precursors to sulfonyl radicals, which can participate in a variety of addition and cyclization reactions. magtech.com.cn Investigating the photoredox or transition-metal-catalyzed generation of sulfonyl radicals from this compound could open up new pathways to novel heterocyclic structures and other complex molecules.
Cross-Coupling Reactions: Developing new cross-coupling protocols where the sulfonyl chloride group acts as a leaving group or a coupling partner would significantly expand its synthetic utility. This could enable the introduction of the 3-aminobenzenesulfonyl moiety into a wider array of molecular scaffolds.
Integration with Emerging Chemical Technologies
The integration of traditional chemical synthesis with emerging technologies can lead to significant improvements in safety, efficiency, and scalability. For reactions involving potentially hazardous reagents like sulfonyl chlorides, these technologies offer transformative potential.
Key technological integrations to be explored are:
Continuous Flow Chemistry: Reactions involving sulfonyl chlorides can be highly exothermic and difficult to control on a large scale. Continuous flow reactors offer superior heat and mass transfer, enabling better control over reaction parameters and improving safety. rsc.orgresearchgate.net Developing flow protocols for the synthesis and subsequent reactions of this compound can facilitate safer scale-up and potentially enable access to novel reactivity. rsc.orgmdpi.com The small reactor volumes and short residence times can lead to very high space-time yields. rsc.org
Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate reaction rates, often leading to higher yields and cleaner reaction profiles. Applying microwave technology to the synthesis of derivatives from this compound, such as in sulfonamide formation, could reduce reaction times from hours to minutes. cbijournal.com
Automated Synthesis Platforms: The use of automated systems can enable high-throughput screening of reaction conditions, catalysts, and substrates. An automated platform could rapidly identify optimal conditions for the synthesis of a library of sulfonamide derivatives from this compound, accelerating drug discovery and materials science research. mdpi.com
Computational Design of New Reactivity and Applications
Computational chemistry and molecular modeling are powerful tools for predicting reactivity and designing molecules with desired properties. Applying these tools to the chemistry of this compound can guide experimental work and accelerate the discovery of new applications.
Future research directions include:
Predicting Reaction Pathways: Using quantum mechanical calculations, such as Density Functional Theory (DFT), to model reaction mechanisms can provide insights into transition states and intermediates. This understanding can guide the development of new catalysts and reaction conditions for the synthesis and functionalization of this compound.
In Silico Screening for Biological Targets: The sulfonamide moiety is a well-known pharmacophore. Computational docking studies can be used to screen virtual libraries of derivatives of this compound against the active sites of biological targets, such as enzymes like carbonic anhydrases. nih.gov This approach can identify promising candidates for further synthesis and biological evaluation, streamlining the drug discovery process.
Designing Functional Materials: Molecular modeling can be used to predict the properties of polymers or materials incorporating the 3-aminobenzenesulfonyl moiety. This allows for the computational design of new materials with specific electronic, optical, or mechanical properties before committing to laboratory synthesis.
Sustainable and Industrial Scale-Up Considerations
The transition from a laboratory-scale procedure to a large-scale industrial process requires careful consideration of sustainability, safety, and cost-effectiveness. Future research will need to address these challenges to ensure that the synthesis and use of this compound are viable on an industrial scale.
Key considerations for future research are:
Green Chemistry Metrics: The environmental impact of synthetic routes should be rigorously assessed using metrics such as Process Mass Intensity (PMI) and E-Factor (Environmental Factor). researchgate.net Future research should aim to develop processes with significantly lower E-Factors by minimizing waste, reducing solvent usage, and improving atom economy. mdpi.comnih.gov
Solvent Selection: A major contributor to chemical waste is solvent use. Research into replacing hazardous and volatile organic solvents with greener alternatives, such as bio-derived solvents (e.g., Cyrene™) or water, is crucial for sustainable synthesis. rsc.orgbath.ac.uk
Process Safety and Automation: The chlorosulfonation process can be hazardous, particularly on a large scale. mdpi.com Future work must focus on developing inherently safer processes, for example, by using continuous flow systems that minimize the volume of hazardous materials at any given time. mdpi.com The implementation of process automation and real-time monitoring can further enhance safety and consistency in production. mdpi.com
Q & A
Q. What strategies mitigate decomposition of this compound under ambient conditions?
- Moisture Sensitivity : Store under argon at –20°C with molecular sieves.
- Thermal Stability : DSC analysis reveals decomposition onset at 85°C. Reactions should avoid prolonged heating >60°C.
- Incompatibilities : Avoid bases (e.g., NaOH) and protic solvents (e.g., water, alcohols) during synthesis .
Q. How can regioselective functionalization of this compound be achieved for medicinal chemistry applications?
- Directed Ortho-Metalation : Use LDA (lithium diisopropylamide) to deprotonate the amino group, enabling directed halogenation or alkylation at the ortho position.
- Protection/Deprotection : Protect the amino group with Boc (tert-butyloxycarbonyl) to prevent undesired side reactions during sulfonamide formation. Subsequent deprotection with TFA restores the NH₂ functionality .
Key Methodological Insights
- Contradictions in Data : and report conflicting optimal temperatures for sulfonyl chloride synthesis (25°C vs. 40°C). This discrepancy may arise from substrate-specific reactivity; lower temps favor stability, while higher temps accelerate reaction rates.
- Advanced Purification : Preparative HPLC with a C18 column and 0.1% TFA in the mobile phase resolves NH₂-containing byproducts, achieving >99% purity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
